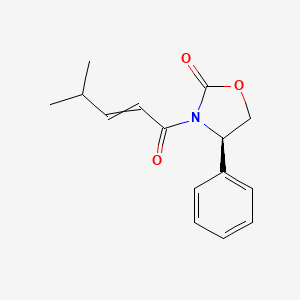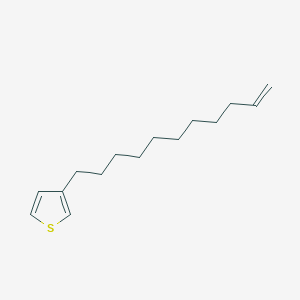
3-(Undec-10-EN-1-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Undec-10-EN-1-YL)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of an undec-10-en-1-yl group attached to the third position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Undec-10-EN-1-YL)thiophene typically involves the reaction of thiophene with an appropriate alkylating agent. One common method involves the use of 11-bromo-1-undecene as the alkylating agent. The reaction is carried out in the presence of a base, such as magnesium, in an ether solvent. The reaction proceeds via the formation of a Grignard reagent, which then reacts with thiophene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to ensure the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Undec-10-EN-1-YL)thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Undec-10-EN-1-YL)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Mécanisme D'action
The mechanism of action of 3-(Undec-10-EN-1-YL)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding to biological targets. The undec-10-en-1-yl group may also contribute to the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Bromothiophene: A thiophene derivative with a bromine atom at the 3 position.
Uniqueness
3-(Undec-10-EN-1-YL)thiophene is unique due to the presence of the long alkyl chain with a terminal double bond. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for further functionalization. The compound’s unique structure makes it suitable for specific applications in materials science and medicinal chemistry that other thiophene derivatives may not be able to fulfill.
Propriétés
Numéro CAS |
162152-27-4 |
|---|---|
Formule moléculaire |
C15H24S |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
3-undec-10-enylthiophene |
InChI |
InChI=1S/C15H24S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h2,12-14H,1,3-11H2 |
Clé InChI |
UKPFMHIEKQQXJF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


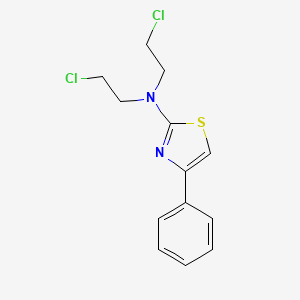
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
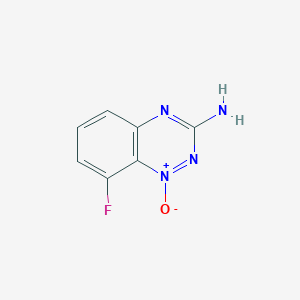
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
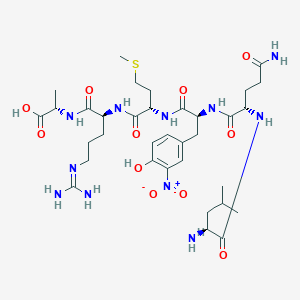

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
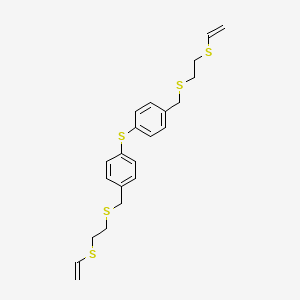
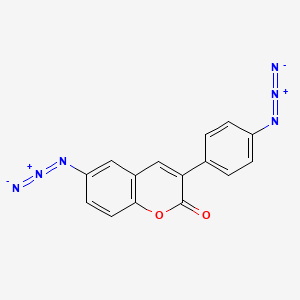
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
